Cas no 115787-48-9 (5(6H)-Isoquinolinone,6-amino-7,8-dihydro-)

6-Amino-7,8-dihydro-5(6H)-isoquinolinone is a heterocyclic compound featuring an isoquinolinone core with an amino group at the 6-position and a partially hydrogenated 7,8-dihydro structure. This scaffold is of interest in medicinal chemistry due to its potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors and other pharmacologically relevant targets. The presence of both the amino and carbonyl functionalities allows for versatile synthetic modifications, enabling the introduction of diverse substituents. Its rigid yet modifiable structure makes it valuable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically handled under controlled conditions due to its reactive amine group.
5(6H)-Isoquinolinone,6-amino-7,8-dihydro- structure
115787-48-9 structure
Product Name:5(6H)-Isoquinolinone,6-amino-7,8-dihydro-
CAS No:115787-48-9
MF:C9H10N2O
MW:162.188501834869
CID:130921
PubChem ID:45122497
Update Time:2025-05-21

5(6H)-Isoquinolinone,6-amino-7,8-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 5(6H)-Isoquinolinone,6-amino-7,8-dihydro-
    • 6-amino-7,8-dihydro-6H-isoquinolin-5-one
    • 6-Amino-7,8-dihydroisoquinolin-5(6H)-one
    • 5(6H)-Isoquinolinone, 6-amino-7,8-dihydro-
    • EN300-4416891
    • DTXSID20669310
    • 6-amino-5,6,7,8-tetrahydroisoquinolin-5-one
    • 115787-48-9
    • Inchi: 1S/C9H10N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h3-5,8H,1-2,10H2
    • InChI Key: UNMBBQJTPLHCFQ-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CN=CC=2CCC1N

Computed Properties

  • Exact Mass: 162.0794
  • Monoisotopic Mass: 162.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56A^2
  • XLogP3: 0.1

Experimental Properties

  • PSA: 55.98

5(6H)-Isoquinolinone,6-amino-7,8-dihydro- Pricemore >>

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Additional information on 5(6H)-Isoquinolinone,6-amino-7,8-dihydro-

Research Brief on 5(6H)-Isoquinolinone,6-amino-7,8-dihydro- (CAS: 115787-48-9): Recent Advances and Applications

The compound 5(6H)-Isoquinolinone,6-amino-7,8-dihydro- (CAS: 115787-48-9) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential applications in drug discovery.

One of the most notable advancements in the study of 5(6H)-Isoquinolinone,6-amino-7,8-dihydro- is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Researchers have successfully utilized this compound as a scaffold to develop potent and selective inhibitors targeting specific kinases. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The study reported that derivatives of 5(6H)-Isoquinolinone,6-amino-7,8-dihydro- exhibited nanomolar inhibitory activity against CDK2 and CDK4, suggesting their potential as anticancer agents.

In addition to its role in kinase inhibition, 5(6H)-Isoquinolinone,6-amino-7,8-dihydro- has also been investigated for its potential in modulating other biological targets. A recent preprint on bioRxiv highlighted its interaction with G-protein-coupled receptors (GPCRs), which are important drug targets for a wide range of diseases. The study utilized computational docking and molecular dynamics simulations to predict the binding affinity of this compound to specific GPCR subtypes. Experimental validation using radioligand binding assays confirmed these predictions, opening new avenues for the development of GPCR-targeted therapeutics.

The synthetic accessibility of 5(6H)-Isoquinolinone,6-amino-7,8-dihydro- has also been a focus of recent research. A paper in Organic Letters detailed a novel, high-yield synthetic route for this compound, employing a one-pot cascade reaction that significantly reduces the number of steps and improves overall efficiency. This advancement is particularly important for scaling up production and facilitating further pharmacological studies. The authors also highlighted the compound's stability under various conditions, making it a versatile building block for medicinal chemistry.

Despite these promising developments, challenges remain in the optimization of 5(6H)-Isoquinolinone,6-amino-7,8-dihydro- derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts in this direction have been reported in ACS Medicinal Chemistry Letters, where researchers employed a combination of in vitro and in vivo assays to evaluate the pharmacokinetic properties of selected derivatives. The results underscored the importance of subtle structural modifications in improving drug-like properties.

In conclusion, 5(6H)-Isoquinolinone,6-amino-7,8-dihydro- (CAS: 115787-48-9) continues to be a valuable scaffold in medicinal chemistry, with recent studies expanding its applications in kinase inhibition, GPCR modulation, and beyond. The compound's synthetic versatility and biological relevance make it a promising candidate for further drug discovery efforts. Future research should focus on addressing the remaining challenges and translating these findings into clinically viable therapeutics.

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